REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]2[O:16]C(C)(C)C(C)(C)[O:9]2)=[CH:4][C:3]=1[O:17][CH3:18].[CH3:19][O:20][CH3:21].[C:22]([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.CC(OC)(C)C.CCCCCCC>[CH3:18][O:17][C:3]1[CH:4]=[C:5]([B:8]([OH:9])[OH:16])[CH:6]=[CH:7][C:2]=1[O:1][CH2:22][CH2:19][O:20][CH3:21] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)B1OC(C)(C)C(C)(C)O1)OC
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
COC
|
Name
|
Cs2CO3
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
TBME heptane
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC.CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
used without further purification in Example 79
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OCCOC)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |